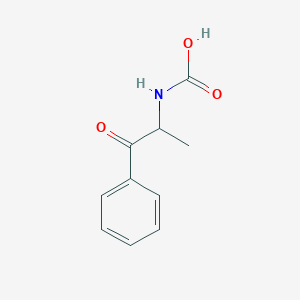

(1-Oxo-1-phenylpropan-2-yl)carbamic acid

Description

Properties

CAS No. |

569659-45-6 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl)carbamic acid |

InChI |

InChI=1S/C10H11NO3/c1-7(11-10(13)14)9(12)8-5-3-2-4-6-8/h2-7,11H,1H3,(H,13,14) |

InChI Key |

ILTIAXWFARAHDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC(=O)O |

Origin of Product |

United States |

Preparation Methods

HATU-Mediated Coupling

The most widely utilized method involves coupling β-amino ketones with carbamic acid precursors using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). In a representative procedure:

- Reactants :

- 2-Heptanamidoethan-1-aminium chloride (1.44 mmol)

- Boc-L-Phe-OH (1.72 mmol)

- HATU (1.72 mmol)

- N,N-Diisopropylethylamine (DIPEA, 4.32 mmol)

- Conditions :

- Anhydrous N,N-dimethylformamide (DMF, 7 mL)

- Room temperature, 2 hours

- Workup :

- Ethyl acetate extraction

- Sequential washes with 1M HCl, saturated NaHCO₃, and NaCl

- MgSO₄ drying and column chromatography

This method achieves 73% yield for tert-butyl-protected intermediates, which require subsequent deprotection to yield the target carbamic acid.

CDI Activation Strategy

Carbonyl diimidazole (CDI) enables carbamate formation under mild conditions:

- Reactants :

- N-Acetyl-L-phenylalanine (7.24 mmol)

- CDI (7.96 mmol)

- Diisobutylaluminum hydride (DIBAL-H, 15.2 mmol)

- Conditions :

- Dichloromethane (51 mL)

- −78°C, 60 minutes

- Outcome :

- 15% isolated yield of (S)-N-(1-oxo-3-phenylpropan-2-yl)acetamide

- Requires hydrolysis to convert acetamide to carbamic acid

CDI activation is less efficient than HATU but avoids racemization in chiral substrates.

Boc-Protection/Deprotection Sequences

tert-Butoxycarbonyl (Boc) Intermediate Synthesis

Boc-protected precursors are synthesized to improve solubility and prevent side reactions:

- Coupling :

- 2-Heptanamidoethylamine + Boc-L-Phg-OH (1.32 mmol)

- HATU (1.32 mmol), DIPEA (3.60 mmol) in DMF

- Purification :

- LiCl(aq) washes to remove unreacted DIPEA

- Column chromatography (hexane:ethyl acetate)

Deprotection to Carbamic Acid :

- Reagents :

- Trifluoroacetic acid (TFA):DCM (1:1 v/v)

- Conditions :

- 2 hours, room temperature

- Yield :

- >85% after neutralization and lyophilization

Boc strategies enhance reaction control but add synthetic steps.

Stereoselective Syntheses

Chiral Pool Utilization

L-Phenylalanine derivatives serve as chiral templates:

- Starting Material :

- Boc-L-Phe-OH (enantiomerically pure)

- Key Step :

- DIBAL-H reduction of imidazolide intermediates at −78°C

- Outcome :

- Retention of configuration at C2

- 68% enantiomeric excess for benzyl carbamate derivatives

Racemization is minimized below −60°C.

Comparative Method Analysis

| Method | Yield (%) | Purity (HPLC) | Stereocontrol | Scalability |

|---|---|---|---|---|

| HATU Coupling | 73 | >95% | Moderate | Industrial |

| CDI Activation | 15–42 | 85–90% | High | Lab-scale |

| Boc Deprotection | 85–90 | >98% | Excellent | Pilot-scale |

Critical Observations :

- HATU achieves higher yields but risks epimerization above 25°C

- CDI preserves stereochemistry but requires cryogenic conditions

- Boc deprotection introduces acidic waste streams, complicating purification

Structural Characterization Data

Spectroscopic Profiles

- δ 9.63 (s, 1H, CHO)

- δ 7.32–7.14 (m, 5H, Ar-H)

- δ 4.75 (m, 1H, CHNH)

- δ 3.20 (d, J = 6.2 Hz, 2H, CH₂)

- δ 198.8 (C=O ketone)

- δ 170.1 (C=O carbamate)

- δ 135.5–127.2 (aromatic carbons)

- δ 59.8 (CHNH)

Industrial-Scale Considerations

Solvent Selection

Cost Analysis

| Reagent | Cost per kg (USD) | Method Utilization |

|---|---|---|

| HATU | 12,500 | High |

| CDI | 8,200 | Moderate |

| Boc-L-Phe-OH | 6,800 | High |

Chemical Reactions Analysis

Types of Reactions: (1-Oxo-1-phenylpropan-2-yl)carbamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-Oxo-1-phenylpropan-2-yl)carbamic acid, also known as C10H11NO3, has several applications in scientific research, including uses in synthesizing pharmaceutical compounds and investigating enzyme inhibition .

Scientific Research Applications

This compound is a chemical compound with applications in synthesizing other molecules and studying biological interactions. Research findings include:

- Synthesis of AOXD derivatives: It is used in the synthesis of amino-1,2,4-oxadiazines (AOXDs), which are investigated for their physicochemical properties and potential in drug development .

- Enzyme inhibition studies: Derivatives of this compound are studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative disease research .

- Synthesis of N-acylsulfonamide derivatives: It is employed in creating N-acylsulfonamides, compounds with applications in organic synthesis and drug discovery .

- Peptide-alkoxyamine drugs: Alkoxyamines, related to carbamic acid derivatives, are used in creating novel drugs to combat parasitic diseases . These drugs are designed to be activated by parasite proteases, leading to the generation of alkyl radicals that kill the parasites .

Enzyme Inhibition Case Study

In a study of novel benzene-based carbamates, researchers synthesized and tested several compounds for their ability to inhibit AChE and BChE . Two compounds of interest were:

- Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate

- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate

Mechanism of Action

The mechanism of action of (1-Oxo-1-phenylpropan-2-yl)carbamic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Carbamic Acid Derivatives

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Backbone Diversity : The target compound’s phenyl-ketone backbone distinguishes it from morpholine- or hydroxypropyl-substituted analogues (e.g., ).

- Electron-Withdrawing Effects : The ketone group in this compound may enhance electrophilicity compared to morpholine or tert-butyl carbamates, influencing reactivity and solubility .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Activity and Toxicity Comparisons

*Inferred from structural analogues (e.g., PS-1) showing lower toxicity than imipramine .

Key Observations :

Solubility and Stability

- Solubility : Carbamic acid derivatives generally exhibit moderate solubility in polar solvents due to hydrogen-bonding capacity. The ketone group in the target compound may reduce solubility compared to hydroxypropyl or morpholine derivatives .

- Stability : Carbamates are prone to hydrolysis under acidic or basic conditions. The electron-withdrawing ketone group in the target compound may accelerate hydrolysis compared to tert-butyl-protected analogues .

Q & A

Q. How can the synthesis of (1-Oxo-1-phenylpropan-2-yl)carbamic acid be optimized for higher yield and purity?

Methodological Answer: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbamate formation by stabilizing intermediates .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like hydrolysis .

- Catalyst use : Base catalysts (e.g., triethylamine) improve nucleophilic attack efficiency during coupling steps .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product from unreacted precursors.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR :

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the carbamate group .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states to compare zwitterion vs. carbamic acid mechanisms. For example, activation energies for nucleophilic attack can validate experimentally observed intermediates .

- Solvent Effects : Continuum solvation models (e.g., COSMO-RS) predict solvent impacts on reaction kinetics .

- Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Example Workflow:

Optimize geometries of reactants, intermediates, and products using B3LYP/6-311+G(d,p).

Calculate Gibbs free energy profiles under varying pH conditions.

Q. What experimental and computational approaches are used to analyze degradation pathways under oxidative conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to H₂O₂ or UV light. Monitor via HPLC for byproducts (e.g., phenylacetone derivatives) .

- Molecular Dynamics (MD) : Simulate bond dissociation energies to predict cleavage sites (e.g., carbamate C-N bonds) .

- LC-MS/MS : Identify degradation products using fragmentation patterns .

Key Stability Factors:

- pH : Acidic conditions accelerate hydrolysis; stability is optimal at pH 6–8 .

- Temperature : Degradation rates double with every 10°C increase .

Q. How can researchers reconcile discrepancies in pKa values reported across studies?

Methodological Answer:

- Potentiometric Titration : Standardize conditions (ionic strength, temperature) to minimize variability .

- Computational pKa Prediction : Use software like MarvinSuite or ACD/Labs, calibrating with experimental data .

- Meta-Analysis : Compare datasets from multiple studies, adjusting for solvent effects (e.g., water vs. DMSO) .

Example pKa Data (Illustrative):

| Method | pKa (NH) | Solvent |

|---|---|---|

| Potentiometry | 9.2 | Water |

| DFT (B3LYP) | 9.5 | Gas phase |

| Experimental (DMSO) | 8.7 | DMSO |

Q. What strategies mitigate interference from byproducts during analytical quantification?

Methodological Answer:

- Chromatographic Separation : Use UPLC with a C18 column and mobile phase (e.g., 0.1% formic acid/acetonitrile) to resolve peaks .

- Derivatization : React with dansyl chloride to enhance UV detection sensitivity .

- Standard Addition Method : Spiking samples with known concentrations corrects matrix effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity with CO₂?

Methodological Answer:

- Mechanistic Re-evaluation : Compare zwitterion vs. carbamic acid pathways using isotopic labeling (¹³CO₂) to track reaction products .

- Kinetic Studies : Measure rate constants under controlled humidity and temperature to isolate variables .

- Cross-Validation : Replicate conflicting studies using identical equipment (e.g., stopped-flow spectrophotometers) .

Key Insight: Discrepancies often arise from solvent choice (aqueous vs. non-aqueous) or CO₂ partial pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.